Butyl 2-bromopropanoate
CAS No.: 41145-84-0
Cat. No.: VC1974251
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41145-84-0 |
---|---|
Molecular Formula | C7H13BrO2 |
Molecular Weight | 209.08 g/mol |
IUPAC Name | butyl 2-bromopropanoate |
Standard InChI | InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |
Standard InChI Key | INMAEXGIVZJYIJ-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C(C)Br |
Canonical SMILES | CCCCOC(=O)C(C)Br |
Introduction
Chemical Identity and Structure
Butyl 2-bromopropanoate, also known as n-butyl 2-bromopropionate, is an α-bromo ester characterized by a bromine atom at the alpha position of the propanoate chain. The compound consists of a propanoic acid backbone with a bromine substituent at the second carbon position, esterified with a butyl group.
Identification Data
Parameter | Information |
---|---|
CAS Registry Number | 41145-84-0 |
Molecular Formula | C₇H₁₃BrO₂ |
Molecular Weight | 209.08 g/mol |
EINECS Number | 255-241-6 |
IUPAC Name | Butyl 2-bromopropanoate |
Common Synonyms | n-Butyl 2-bromopropionate, 2-Bromopropionic acid n-butyl ester, Propanoic acid, 2-bromo-, butyl ester |
InChIKey | INMAEXGIVZJYIJ-UHFFFAOYSA-N |
InChI | InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |
Physical and Chemical Properties
Butyl 2-bromopropanoate is a colorless to light yellow clear liquid at room temperature with characteristic ester properties. Its physical and chemical properties make it suitable for various synthetic applications.
Physical Properties
Property | Value | Reference |
---|---|---|
Physical State | Colorless to light yellow clear liquid | |
Boiling Point | 196 °C | |
Density | 1.28 g/cm³ | , |
Refractive Index | 1.4470-1.4500 | , |
Chemical Properties
Butyl 2-bromopropanoate possesses reactivity typical of α-haloesters. The electrophilic alpha carbon makes it susceptible to nucleophilic substitution reactions. The compound can participate in:
-
Nucleophilic substitution reactions (SN2)
-
Esterification and transesterification processes
-
Elimination reactions under basic conditions
-
Reduction reactions to form corresponding alcohols
Synthesis Methods
Direct Esterification
The most common preparation method involves the esterification of 2-bromopropionic acid with n-butanol in the presence of an acid catalyst. This reaction proceeds via standard esterification mechanisms to yield butyl 2-bromopropanoate.
From Acid Halides
Another synthesis route utilizes 2-bromopropanoyl chloride reacted with n-butanol in the presence of a base (typically a tertiary amine) to neutralize the hydrogen chloride byproduct.
Alternative Methods
The compound can also be synthesized by bromination of butyl propanoate using molecular bromine, typically with catalysts that promote alpha-substitution .
Applications in Organic Synthesis
As a Synthetic Intermediate
Butyl 2-bromopropanoate serves as an important building block in organic synthesis. Its value stems from the reactive α-bromo group, which allows for versatile transformations including:
-
Nucleophilic substitution to introduce various functional groups
-
Formation of carbon-carbon bonds through coupling reactions
-
Synthesis of more complex molecules through sequential reactions
Pharmaceutical Applications
The compound has been utilized in the synthesis of pharmaceutical intermediates. Research has shown its importance in preparing:
-
Cytosolic phospholipase A2α inhibitors, specifically through the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids
-
Various chiral intermediates used in the production of therapeutic compounds
Applications in Enzymatic Resolution
Kinetic Resolution Studies
One of the most significant applications of butyl 2-bromopropanoate is in the field of enzymatic kinetic resolution. The compound serves as a substrate for enzymes like Candida antarctica lipase B (Cal B) that can selectively react with one enantiomer over another .
Production of Enantiopure Compounds
The enzymatic resolution of butyl 2-bromopropanoate has been extensively studied for obtaining enantiomerically pure 2-bromopropionic acid and its derivatives. Research indicates that:
-
Cal B shows high selectivity toward the (R)-enantiomer of butyl 2-bromopropanoate
-
The process allows for the separation of racemic mixtures into individual enantiomers
-
The isolated enantiopure compounds serve as valuable starting materials for the synthesis of chiral pharmaceutical agents
The significance of this application is highlighted in a comprehensive study where butyl 2-bromopropanoate was used as a substrate in the development of a scalable biocatalytic process for accessing 2-bromopropionic acid in a single enantiomeric form with high enantiomeric excess .
Research Findings and Applications
Enzymatic Studies
Extensive research has been conducted on butyl 2-bromopropanoate's role in enzymatic resolution processes. A significant study outlined in the search results describes the engineering of Candida antarctica lipase B for the kinetic resolution of α-halo esters, including butyl 2-bromopropanoate .
The research determined:
-
Cal B enzyme shows activity towards kinetically resolving butyl 2-bromopropanoate
-
The process allows for the separation of racemic mixtures into single enantiomers
-
The enzyme's activity could be optimized through site-directed mutagenesis
Synthetic Applications
Research has demonstrated butyl 2-bromopropanoate's utility in various synthetic applications:
-
Used as a starting material for cycloaddition reactions in the synthesis of pyrrolo[1,2-a]imidazoles
-
Employed in the discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase
-
Utilized as a reagent in the synthesis of important pharmaceutical intermediates
Comparison with Related Compounds
Butyl 2-bromopropanoate belongs to a family of α-halo esters, each with specific properties and applications:
Compound | CAS Number | Key Differences | Specific Applications |
---|---|---|---|
Butyl 2-bromopropanoate | 41145-84-0 | Standard n-butyl chain | General synthetic intermediate |
tert-Butyl 2-bromopropanoate | 39149-80-9 | Branched tert-butyl group | Used in synthesis of cytosolic phospholipase A2α inhibitors |
iso-Butyl 2-bromopropanoate | 69122-46-9 | iso-Butyl branching | Solvent in esterification reactions |
Ethyl 2-bromopropanoate | Various | Shorter ethyl chain | Common in pharmaceutical synthesis |
Future Perspectives
The unique reactivity and synthetic utility of butyl 2-bromopropanoate suggest several promising avenues for future research and applications:
-
Development of more efficient and environmentally friendly synthesis methods
-
Exploration of new catalytic systems for asymmetric transformations
-
Expansion of applications in the synthesis of complex bioactive molecules
-
Further optimization of enzymatic resolution processes for industrial-scale applications
-
Investigation of its potential in green chemistry approaches through enzyme-mediated transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume